![molecular formula C7H6BClO4S B6610173 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride CAS No. 1985599-52-7](/img/structure/B6610173.png)
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride
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Overview
Description
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride (HBDBSC) is an organic compound that belongs to the class of boron-containing compounds, known as boronates. It has been widely used in the synthesis of various organic compounds, due to its unique properties. HBDBSC is an important building block for the synthesis of organic compounds, due to its ability to form strong covalent bonds with other molecules. It can also be used in the synthesis of polymers, and in the production of catalysts.
Scientific Research Applications
Antifungal Agent
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid has been investigated as an antifungal agent. Specifically, a related compound called 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has shown promise in treating onychomycosis—a fungal infection affecting toenails and fingernails. Clinical trials are underway to evaluate its efficacy as a topical treatment .
Antimalarial Agent
Researchers have explored the antimalarial potential of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid derivatives. Notably, 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles exhibited remarkable potency against Plasmodium falciparum strains in vitro (with IC50 values ranging from 0.2 to 22 nM). Additionally, compound 9 demonstrated efficacy against P. berghei in infected mice .
Boron-Containing Antimalarial Agent
Efficient synthesis is crucial for antimalarial therapeutics. 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid, also known as 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , has been identified as a potent boron-containing antimalarial agent. Its preclinical development shows an impressive IC50 value of 26 nM against Plasmodium falciparum .
Mechanism of Action
Target of Action
A related compound, an3661, targets theCleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3) in Plasmodium falciparum . PfCPSF3 is crucial for the parasite’s survival, making it an attractive target for antimalarial drugs .
Mode of Action
Benzoxaboroles, the class of compounds to which it belongs, are known to form covalent bonds with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The inhibition of pfcpsf3 by related compounds disrupts mrna processing in plasmodium falciparum, affecting the parasite’s survival .
Result of Action
The inhibition of pfcpsf3 by related compounds leads to the disruption of mrna processing, affecting the survival of plasmodium falciparum .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXREKCFFQIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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